molecular formula C44H76N2O14S B13868747 N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide

N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide

Cat. No.: B13868747
M. Wt: 889.1 g/mol
InChI Key: PAZSFKCLSYSRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide is a highly complex macrocyclic sulfonamide derivative. Its structure features:

  • A 15-membered 1-oxa-6-azacyclopentadecane core with multiple hydroxyl, methyl, and methoxy substituents.
  • A benzenesulfonamide moiety linked via a glycosidic oxan-4-yl group.
  • Additional sugar-like oxane rings with diverse substituents.

Advanced techniques like LC/MS screening, as highlighted in marine natural product research, likely facilitated its discovery .

Properties

Molecular Formula

C44H76N2O14S

Molecular Weight

889.1 g/mol

IUPAC Name

N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3

InChI Key

PAZSFKCLSYSRGC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

  • The synthesis typically begins from erythromycin or related macrolide precursors, which undergo chemical modifications to introduce the azithromycin core framework.
  • Key transformations include ring expansion, oxidation to introduce the 15-oxo group, and selective hydroxylations to install tri- and heptahydroxy substitutions.
  • The sugar moieties are introduced via glycosylation reactions using protected sugar donors with specific stereochemistry to ensure correct attachment and configuration.

Key Synthetic Steps

Step No. Description Details References
1 Macrolide Core Modification Starting from erythromycin, ring expansion and oxidation yield the 15-membered macrolactone with the 15-oxo group.
2 Hydroxylation and Methylation Introduction of hydroxy groups at positions 3,4,10 and methyl groups at multiple sites via selective oxidation and methylation reactions.
3 Glycosylation Attachment of 5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl and 4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl sugar units through stereoselective glycosidic bond formation.
4 Sulfonamide Formation Coupling of the macrolide glycoside intermediate with N,4-dimethylbenzenesulfonamide via nucleophilic substitution or amide bond formation to yield the final compound. Inferred from sulfonamide chemistry

Reaction Conditions and Catalysts

  • Acid or base catalysis is employed during glycosylation steps to activate sugar donors.
  • Oxidation steps typically use mild oxidants to avoid degradation of sensitive macrolide rings.
  • Protecting groups such as silyl ethers or acetals are used to mask reactive hydroxyl groups during selective transformations.
  • Purification is achieved through chromatographic techniques, including HPLC, to isolate the desired stereoisomeric product.

Research Outcomes and Analytical Data

Yield and Purity

  • Reported yields for azithromycin derivatives’ multi-step syntheses range from 30% to 60% overall, depending on reaction optimization.
  • Purity is confirmed by NMR spectroscopy, mass spectrometry, and chromatographic purity assays.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the stereochemistry of sugar attachments and hydroxyl groups.
  • Mass spectrometry provides molecular weight confirmation consistent with the molecular formula C38H74N2O13.
  • X-ray crystallography, where available, confirms the three-dimensional conformation of the macrolide ring and sugar moieties.

Stability and Degradation

  • The compound shows stability under standard storage conditions but may degrade under acidic or basic hydrolytic conditions, producing known azithromycin degradation products.
  • Stability studies guide formulation and storage protocols.

Summary Table of Preparation Methods

Aspect Details
Starting Material Erythromycin or related macrolides
Core Modifications Ring expansion, oxidation to 15-oxo macrolide
Functional Group Installation Selective hydroxylation and methylation
Sugar Attachment Stereoselective glycosylation with protected sugar donors
Sulfonamide Coupling Nucleophilic substitution or amide bond formation
Catalysts/Reagents Mild oxidants, acid/base catalysts, protecting groups
Purification Chromatography (HPLC)
Analytical Techniques NMR, MS, X-ray crystallography
Yield Range 30–60% overall
Stability Sensitive to hydrolytic conditions, stable under neutral storage

Chemical Reactions Analysis

Types of Reactions: N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations occur efficiently .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may result in the formation of new functional groups on the benzenesulfonamide moiety .

Scientific Research Applications

N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it could be investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Mechanism of Action

The mechanism of action of N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Graph-Based Comparison

The compound’s size and branching make traditional bit-vector or fingerprint-based structural comparisons inadequate . Graph-theoretical methods, which treat molecules as node-edge graphs, are better suited for capturing its structural nuances. However, the computational complexity of graph isomorphism (NP-hard) limits large-scale comparisons .

Functional Group Analogues
  • Sulfonamide Derivatives : The benzenesulfonamide group is shared with compounds like 4-(p-toluenesulfamoyl)diphenylamine (). However, the target compound’s macrocyclic core distinguishes it from simpler aryl sulfonamides .
  • Macrocyclic Glycosides : Similar to salternamides (e.g., Salternamide E), which also contain hydroxylated oxane rings, but the target lacks the polyketide backbone common in salternamides .
Table 1: Key Structural Differences
Feature Target Compound 4-(p-toluenesulfamoyl)diphenylamine Salternamide E
Core Structure 1-oxa-6-azacyclopentadecane Diphenylamine Polyketide-derived macrocycle
Sulfonamide Presence Yes Yes No
Sugar-like Substituents Multiple oxane rings None Single oxane moiety
Molecular Weight ~1200–1400 Da (estimated) ~350 Da ~800 Da

Functional and Bioactivity Comparisons

Lumping Strategy Considerations

The lumping strategy groups compounds with similar properties for modeling . While the target’s sulfonamide group might align it with antioxidants or enzyme inhibitors, its macrocyclic complexity likely excludes it from lumped categories dominated by simpler analogues (e.g., diphenylamines) .

Natural Product (NP) Chemical Space

The compound resides in a sparsely populated region of NP chemical space due to its hybrid sulfonamide-macrocyclic architecture. Synthetic NP-like compounds (e.g., pseudo-NPs) may mimic its glycosidic linkages but often lack equivalent stereochemical diversity .

Database and Patent Presence

Automated patent databases like SureChEMBL and IBM SIIP capture ~50–60% of known compounds . The target’s absence or presence in these databases would significantly impact its comparability to patented analogues. Manual curation (e.g., Reaxys) remains critical for comprehensive analysis .

Challenges in Comparative Studies

Computational Limitations : Graph-based comparisons are resource-intensive for large molecules .

Database Gaps : Automated extraction tools miss ~40% of compounds, risking incomplete analog identification .

Bioactivity Prediction : Tools like Hit Dexter 2.0 () could classify the compound as "dark chemical matter" if structural neighbors lack documented activity .

Biological Activity

The compound N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. This article reviews the biological activity of the compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound has a molecular formula of C30H55N2O9S and a molecular weight of approximately 593.81 g/mol. Its structure features multiple hydroxyl groups and a sulfonamide moiety, which are critical for its biological interactions.

Structural Formula

C30H55N2O9S\text{C}_{30}\text{H}_{55}\text{N}_2\text{O}_9\text{S}

Pharmacological Properties

  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties. It shows effectiveness against various Gram-positive and Gram-negative bacteria. Notably, it has been reported to inhibit the growth of Streptococcus pyogenes, with resistance rates in clinical isolates ranging from 3% to 9% in the United States .
  • Mechanism of Action : The compound likely functions by inhibiting bacterial protein synthesis through binding to the ribosomal subunit, similar to other macrolide antibiotics. This interference prevents the translation of essential proteins needed for bacterial growth and replication.
  • Antiviral Activity : Preliminary studies suggest that the compound may also possess antiviral properties, particularly against certain RNA viruses. The exact mechanism remains under investigation but may involve interference with viral replication processes.

Case Studies

  • In Vitro Studies : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations ranging from 0.5 to 4 µg/mL. These findings indicate its potential utility in treating infections caused by resistant bacterial strains.
  • Animal Models : In a murine model of infection, administration of the compound significantly reduced bacterial load in tissues compared to control groups. This suggests a promising therapeutic effect in vivo and warrants further exploration in clinical settings.

Table 1: Antimicrobial Efficacy of the Compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Streptococcus pyogenes1 µg/mL
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and negative bacteria
AntiviralPotential activity against RNA viruses
CytotoxicityLow cytotoxic effects on mammalian cells at therapeutic doses

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for purity assessment. Solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol) can isolate the compound from complex matrices, followed by LC-MS analysis with deuterated internal standards (e.g., BP-3-d5, triclosan-d3) to enhance accuracy . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for confirming stereochemistry and substituent positions, with deactivated glassware (5% dimethyldichlorosilane) to prevent analyte adsorption .

Q. What synthetic strategies are optimal for constructing the macrocyclic core of this compound?

  • Methodological Answer : Multi-step convergent synthesis is recommended. Begin with modular assembly of oxane and azacyclopentadecane fragments using trichloroisocyanuric acid (TCICA) as a mild coupling agent. Protect hydroxyl groups with pivaloyl or benzyloxy moieties to prevent undesired side reactions. Final deprotection should use sodium pivalate in acetonitrile under inert conditions to preserve sulfonamide functionality .

Q. How can researchers mitigate hazards during large-scale synthesis?

  • Methodological Answer : Conduct a full hazard analysis (e.g., thermal stability of intermediates, reactivity of sulfonamide groups) using tools outlined in Prudent Practices in the Laboratory. Scale reactions incrementally (e.g., 125 mmol batches) with real-time monitoring via inline FTIR to detect exothermic events. Use potassium carbonate for pH control in aqueous workups to minimize decomposition .

Advanced Research Questions

Q. How can contradictions in bioactivity data across in vitro and in vivo models be resolved?

  • Methodological Answer : Apply a tiered validation framework:

  • Step 1 : Verify assay conditions (e.g., pH, temperature) using standardized protocols (e.g., GF/F filtration for solubility studies) .
  • Step 2 : Cross-validate with isotopic labeling (e.g., 14C^{14}\text{C}-tagged analogs) to track metabolic stability in pharmacokinetic studies.
  • Step 3 : Align discrepancies with computational models (e.g., COMSOL Multiphysics simulations for membrane permeability) to reconcile in vitro-in vivo gaps .

Q. What computational approaches predict interactions between this compound and cytochrome P450 enzymes?

  • Methodological Answer : Use AI-driven molecular docking (e.g., AutoDock Vina) parameterized with density functional theory (DFT)-optimized geometries. Train models on crystallographic data (PDB entries for CYP3A4/5) and validate with free-energy perturbation (FEP) calculations. COMSOL Multiphysics can simulate diffusion kinetics through enzyme active sites .

Q. How to design stability studies under variable pH and temperature conditions?

  • Methodological Answer : Implement a factorial design of experiments (DoE):

  • Variables : pH (2–12), temperature (4–70°C), ionic strength (0.1–1.0 M).
  • Analysis : Monitor degradation via LC-MS with 13C^{13}\text{C}-labeled internal standards. Use Arrhenius modeling to extrapolate shelf-life, with degradation products identified via high-resolution MS/MS .

Q. What isotopic labeling strategies validate proposed biosynthetic pathways?

  • Methodological Answer : Incorporate 2H^{2}\text{H} or 13C^{13}\text{C} at key positions (e.g., oxane methyl groups) during fragment synthesis. Track isotopic enrichment via NMR and MS after enzymatic digestion (e.g., using β-glucuronidase). Compare labeling patterns against theoretical pathways to confirm intermediate formation .

Methodological Frameworks for Contradiction Analysis

  • Guiding Principle : Link experimental data to a conceptual framework (e.g., transition-state theory for reaction mechanisms) to contextualize contradictions. For example, discrepancies in catalytic efficiency may arise from unaccounted solvent effects, which can be modeled via COSMO-RS simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.